4-benzyl-1H-pyrazole

Crystallography Solid-State Chemistry Chiral Materials

4-Benzyl-1H-pyrazole is a C4-benzyl-substituted pyrazole that crystallizes in a unique chiral P21 space group with alternating bilayer architecture, unlike centrosymmetric 3,5-disubstituted analogs. This parent scaffold is essential for developing selective SGLT1 inhibitors (nanomolar potency) and BUB1 kinase inhibitors. The 4-benzyl moiety is critical for biological activity; its removal abolishes potency. Ideal for medicinal chemistry, SAR expansion, and chiral crystal engineering. High-purity ≥98% with reliable global shipping for R&D.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 66948-38-7
Cat. No. B3055791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1H-pyrazole
CAS66948-38-7
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNN=C2
InChIInChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2,(H,11,12)
InChIKeyDLHAWERXBUJHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1H-pyrazole (CAS 66948-38-7) Core Scaffold and Procurement Baseline


4-Benzyl-1H-pyrazole (CAS 66948-38-7) is a C4-benzyl-substituted pyrazole building block (C10H10N2) that serves as a versatile synthetic intermediate and core scaffold for derivative development [1]. Unlike many functionalized pyrazoles, the parent compound lacks intrinsic pharmacological activity; its value lies in its role as a synthetic entry point to diverse bioactive derivatives, including SGLT1 inhibitors, BUB1 kinase inhibitors, and structurally characterized chiral crystals [1].

Why Generic Pyrazole Substitution Fails for 4-Benzyl-1H-pyrazole Procurement


Generic substitution with other C4-substituted pyrazoles or unsubstituted pyrazole is inappropriate because the 4-benzyl moiety imparts distinct crystallographic properties and defines the scaffold's derivatization potential [1]. Specifically, 4-benzyl-1H-pyrazole crystallizes in a chiral, non-centrosymmetric P21 space group with a unique alternating bilayer architecture, whereas its 3,5-dimethyl and 3,5-diphenyl analogs adopt centrosymmetric packing [1]. This structural difference directly impacts solid-state properties relevant to formulation, crystallization process development, and material reproducibility. Furthermore, the 4-benzyl group is essential for the biological activity observed in derivative series: removal or replacement of the benzyl moiety eliminates the potency and selectivity profile established for SGLT1 and BUB1 inhibitor classes [2][3].

4-Benzyl-1H-pyrazole: Quantitative Differentiation Evidence for Procurement Decisions


Chiral Crystal Packing (Space Group P21) vs. Centrosymmetric Analogs

4-Benzyl-1H-pyrazole crystallizes in the chiral, non-centrosymmetric space group P21 at 150 K, in contrast to its 3,5-diamino derivative (space group P21/c), 3,5-dimethyl analog (space group P21/c), and 3,5-diphenyl analog (space group P21/c), all of which adopt centrosymmetric packing [1][2].

Crystallography Solid-State Chemistry Chiral Materials

SGLT1 Inhibitor Scaffold: Nanomolar Potency Achievable via Derivatization

Derivatization of the 4-benzyl-1H-pyrazol-3-yl core with a β-d-glucopyranoside moiety yields potent and selective SGLT1 inhibitors, with the most potent derivative (compound 92) achieving an IC50 of 67 nM against SGLT1 [1]. In comparison, the SGLT2 inhibitor dapagliflozin has an SGLT1 IC50 of ~1400 nM, and unsubstituted pyrazole glucosides show negligible activity (>10,000 nM) [1][2].

Diabetes SGLT1 Inhibition Medicinal Chemistry

BUB1 Kinase Inhibition: Single-Digit Nanomolar Biochemical Potency

The benzylpyrazole lead series, exemplified by BAY-320, demonstrates single-digit nanomolar biochemical potency against BUB1 kinase and single-digit micromolar cellular potency in HeLa proliferation assays [1]. In contrast, structurally related pyrazoles lacking the 4-benzyl group (e.g., 4-phenyl pyrazoles) show >100-fold lower BUB1 inhibitory activity in the same assay system [1][2].

Oncology Kinase Inhibition Mitotic Checkpoint

Negative CDK Inhibition: Avoiding Off-Target Kinase Activity

4-Benzyl-1H-pyrazole-3,5-diamines were evaluated for cyclin-dependent kinase (CDK) inhibitory activity and showed no significant inhibition [1]. In contrast, structurally related 4-arylazo-1H-pyrazole-3,5-diamines demonstrate measurable CDK inhibitory activity under identical assay conditions [1].

Kinase Selectivity CDK Off-Target Profiling

4-Benzyl-1H-pyrazole: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: SGLT1 Inhibitor Lead Optimization

The 4-benzyl-1H-pyrazole core is a privileged scaffold for developing selective SGLT1 inhibitors. Derivatization at the 3-position with β-d-glucopyranoside yields compounds with nanomolar SGLT1 potency (IC50 = 67 nM for lead compound 92) and demonstrated in vivo efficacy in diabetic rat models [1]. This scaffold is suitable for further optimization of metabolic stability and oral bioavailability [1].

Oncology Drug Discovery: BUB1 Kinase Inhibitor Development

Benzylpyrazole derivatives constitute a first-in-class series of BUB1 kinase inhibitors with single-digit nanomolar biochemical potency and micromolar cellular activity [1]. The scaffold has been validated in preclinical models showing synergistic antitumor effects when combined with paclitaxel [1]. Procurement of the parent compound enables analog synthesis for SAR expansion and lead optimization [1].

Solid-State Chemistry and Crystallography: Chiral Materials Research

4-Benzyl-1H-pyrazole crystallizes in the chiral, non-centrosymmetric P21 space group, forming alternating bilayers of pyrazole and phenyl rings [1]. This unique packing architecture contrasts with the centrosymmetric P21/c structures of its 3,5-disubstituted analogs [1]. The compound is suitable for studying chirality in supramolecular assemblies and for developing materials with nonlinear optical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-benzyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.